molecular formula C21H19N3O3 B373025 N-benzyl-4-(benzylamino)-3-nitrobenzamide CAS No. 291528-43-3

N-benzyl-4-(benzylamino)-3-nitrobenzamide

Cat. No. B373025
CAS RN: 291528-43-3
M. Wt: 361.4g/mol
InChI Key: ZOOQYYIMPFKJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-(benzylamino)-3-nitrobenzamide is a chemical compound that has gained attention for its potential applications in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N-benzyl-4-(benzylamino)-3-nitrobenzamide involves the inhibition of a specific enzyme. This enzyme is involved in various cellular processes, including the regulation of cell growth and division. By inhibiting this enzyme, N-benzyl-4-(benzylamino)-3-nitrobenzamide can disrupt these processes and potentially lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-benzyl-4-(benzylamino)-3-nitrobenzamide has been shown to have various biochemical and physiological effects. In addition to inhibiting the activity of a specific enzyme, this compound has been shown to induce cell death in cancer cells. Additionally, N-benzyl-4-(benzylamino)-3-nitrobenzamide has been shown to have anti-inflammatory effects, making it a potential tool for studying inflammation in various disease states.

Advantages and Limitations for Lab Experiments

N-benzyl-4-(benzylamino)-3-nitrobenzamide has several potential advantages and limitations for lab experiments. One advantage is its specificity for a specific enzyme, making it a useful tool for studying enzyme function. Additionally, N-benzyl-4-(benzylamino)-3-nitrobenzamide has been shown to have low toxicity, making it a safer alternative to other compounds that may have toxic effects. However, one limitation is that this compound may not be effective in all types of cancer cells, making it important to carefully select the appropriate cell lines for experimentation.

Future Directions

There are several potential future directions for research involving N-benzyl-4-(benzylamino)-3-nitrobenzamide. One direction is to further study the mechanism of action of this compound and its potential applications in cancer research. Additionally, N-benzyl-4-(benzylamino)-3-nitrobenzamide could be studied for its potential use in other disease states, such as inflammation or neurodegenerative disorders. Finally, future research could focus on optimizing the synthesis method for this compound to increase yields and reduce costs.

Synthesis Methods

N-benzyl-4-(benzylamino)-3-nitrobenzamide is synthesized through a multi-step process that involves the reaction of various chemicals. The specific method involves the reaction of 4-nitrobenzoic acid with benzylamine, followed by the addition of benzyl chloride to form N-benzyl-4-(benzylamino)-3-nitrobenzamide. This method has been optimized to produce high yields of the compound.

Scientific Research Applications

N-benzyl-4-(benzylamino)-3-nitrobenzamide has been studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of a specific enzyme, making it a potential tool for studying enzyme function. Additionally, N-benzyl-4-(benzylamino)-3-nitrobenzamide has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

N-benzyl-4-(benzylamino)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c25-21(23-15-17-9-5-2-6-10-17)18-11-12-19(20(13-18)24(26)27)22-14-16-7-3-1-4-8-16/h1-13,22H,14-15H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOQYYIMPFKJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(benzylamino)-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.